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Compound of Interest

Compound Name:
o-(pyridin-4-

ylmethyl)hydroxylamine

Cat. No.: B3057330 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical overview based on publicly available

information. Extensive literature searches have revealed a significant lack of specific

experimental data for o-(pyridin-4-ylmethyl)hydroxylamine. Consequently, this guide

provides a framework based on the properties of related chemical structures and general

principles in medicinal chemistry and drug development. All information should be cross-

referenced with internally generated experimental data.
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Identifier Value

CAS Number 79349-78-3

IUPAC Name O-(pyridin-4-ylmethyl)hydroxylamine

Synonyms
(4-Pyridinylmethoxy)amine, 4-

(((Aminooxy)methyl))pyridine

Chemical Formula C₆H₈N₂O

Molecular Weight 124.14 g/mol

Structure

Physicochemical Properties (Predicted)
Quantitative experimental data for o-(pyridin-4-ylmethyl)hydroxylamine is not readily

available in the literature. The following table presents predicted physicochemical properties,

which are crucial for initial assessment in drug discovery pipelines.
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Property Predicted Value
Significance in Drug

Development

LogP -0.5 to 0.5

Influences solubility and

permeability across biological

membranes. A low LogP

suggests higher hydrophilicity.

Topological Polar Surface Area

(TPSA)
55.1 Å²

Predicts drug transport

properties, including blood-

brain barrier penetration.

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 3
Both influence solubility and

binding to biological targets.

pKa (most basic) ~8.5-9.5 (Pyridine N)

Affects ionization state at

physiological pH, impacting

solubility, permeability, and

target binding.

pKa (most acidic) ~5.0-6.0 (Hydroxylamine N)

Synthesis and Manufacturing
While a specific, detailed experimental protocol for the synthesis of o-(pyridin-4-
ylmethyl)hydroxylamine is not published, a general synthetic strategy can be proposed

based on established chemical reactions.

General Synthetic Approach
A plausible and common method for the synthesis of O-alkylhydroxylamines involves the N-

alkylation of a protected hydroxylamine derivative followed by deprotection.

Logical Workflow for Synthesis:
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Step 1: Protection

Step 2: Alkylation Step 3: Deprotection

Hydroxylamine

N-Protected Hydroxylamine
Protection Reaction

Protecting Group (e.g., Boc, Phthalimide)

N-Protected-O-(pyridin-4-ylmethyl)hydroxylamine

SN2 Reaction

4-(Chloromethyl)pyridine or
4-(Bromomethyl)pyridine o-(pyridin-4-ylmethyl)hydroxylamine

Acidic or Hydrazinolytic Cleavage

Click to download full resolution via product page

Caption: Proposed synthetic workflow for o-(pyridin-4-ylmethyl)hydroxylamine.

Detailed Hypothetical Experimental Protocol
Materials:

N-Hydroxyphthalimide

4-(Chloromethyl)pyridine hydrochloride

Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)

Hydrazine monohydrate

Ethanol

Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Hydrochloric acid (HCl) in diethyl ether

Procedure:

Alkylation: To a solution of N-hydroxyphthalimide (1.0 eq) in DMF, add K₂CO₃ (1.5 eq) and 4-

(chloromethyl)pyridine hydrochloride (1.1 eq). Stir the mixture at room temperature for 12-18

hours.

Work-up: Pour the reaction mixture into water and extract with DCM. Wash the combined

organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced

pressure.

Purification: Purify the crude product by column chromatography on silica gel.

Deprotection: Dissolve the purified intermediate in ethanol and add hydrazine monohydrate

(2.0 eq). Reflux the mixture for 2-4 hours.

Final Work-up: Cool the reaction to room temperature and filter to remove the

phthalhydrazide precipitate. Concentrate the filtrate and dissolve the residue in DCM. Wash

with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Salt Formation (Optional): To obtain the hydrochloride salt for improved stability and

handling, dissolve the final product in a minimal amount of DCM and add a solution of HCl in

diethyl ether. Collect the resulting precipitate by filtration.

Potential Biological Activities and Signaling
Pathways
Direct experimental evidence for the biological activity of o-(pyridin-4-
ylmethyl)hydroxylamine is absent from the scientific literature. However, based on the
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activities of structurally related compounds, several potential therapeutic areas can be

hypothesized.

Potential as an Enzyme Inhibitor
The hydroxylamine moiety is known to interact with various enzymes, often through

coordination with metal centers in the active site or by acting as a radical scavenger.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Some O-substituted hydroxylamines have

been identified as inhibitors of IDO1, an enzyme involved in cancer immune evasion.

Inhibition of IDO1 prevents the degradation of tryptophan and the production of kynurenine,

thereby promoting an anti-tumor immune response.

Hypothesized IDO1 Inhibition Pathway:

Tryptophan Catabolism in Cancer Therapeutic Intervention

Tryptophan

Kynurenine

IDO1

T-cell Apoptosis

Activation of AhR

Immune Evasion

o-(pyridin-4-ylmethyl)hydroxylamine

IDO1

Inhibition
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Caption: Hypothesized inhibition of the IDO1 pathway.

Ribonucleotide Reductase (RNR) Inhibition: N-substituted hydroxylamines have shown

antibacterial activity by inhibiting RNR, an enzyme essential for DNA synthesis and repair in

bacteria. The hydroxylamine can act as a radical scavenger, disrupting the enzyme's

catalytic cycle.

Potential as an Antibacterial Agent
N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated antibacterial activity,

particularly against Gram-positive bacteria. The pyridine ring and the hydroxylamine moiety are

key pharmacophoric features.

Experimental Workflow for Antibacterial Screening:

Compound Synthesis & Purification

Primary Screening:
MIC Determination (Broth Microdilution)

Selectivity Testing:
Gram-positive vs. Gram-negative strains Cytotoxicity Assay (e.g., against mammalian cell lines)

Mechanism of Action Studies (e.g., RNR inhibition assay)

Lead Optimization
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Caption: A typical workflow for evaluating the antibacterial potential of a new compound.
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Conclusion and Future Directions
O-(pyridin-4-ylmethyl)hydroxylamine is a small molecule with potential for further

investigation in drug discovery, particularly in the areas of oncology and infectious diseases.

The lack of published data presents an opportunity for novel research.

Recommendations for further research include:

Definitive Synthesis and Characterization: Development and publication of a robust, scalable

synthetic route with full analytical characterization (NMR, MS, HPLC).

In Vitro Biological Screening: Comprehensive screening against a panel of cancer cell lines

and bacterial strains to identify potential therapeutic applications.

Enzyme Inhibition Assays: Direct testing of inhibitory activity against key enzymes such as

IDO1 and RNR.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to

understand the contribution of the pyridine and hydroxylamine moieties to any observed

biological activity.

This technical guide provides a foundational understanding of o-(pyridin-4-
ylmethyl)hydroxylamine based on available chemical knowledge. The successful

development of this compound will rely on rigorous experimental validation of the hypotheses

presented herein.

To cite this document: BenchChem. [In-depth Technical Guide: o-(pyridin-4-
ylmethyl)hydroxylamine (CAS 79349-78-3)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3057330#o-pyridin-4-ylmethyl-hydroxylamine-cas-
number-79349-78-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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